

2'-Chloro-4'-fluoroacetanilide CAS number 399-35-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2'-Chloro-4'-fluoroacetanilide

Cat. No.: B1585160

[Get Quote](#)

An In-depth Technical Guide to **2'-Chloro-4'-fluoroacetanilide** (CAS 399-35-9)

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2'-Chloro-4'-fluoroacetanilide**, CAS Number 399-35-9, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its physicochemical properties, outlines validated synthetic and analytical protocols, and explores its applications as a strategic building block. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust technical foundation for utilizing this versatile compound.

Introduction and Core Compound Profile

2'-Chloro-4'-fluoroacetanilide, with the IUPAC name N-(2-chloro-4-fluorophenyl)acetamide, is a halogenated aromatic amide.^[1] Its molecular structure, featuring both chlorine and fluorine atoms on the phenyl ring, imparts unique reactivity and makes it a valuable precursor in organic synthesis.^[2] The strategic placement of these halogens influences the electronic properties of the molecule, providing regiochemical control in subsequent reactions. This compound is primarily recognized for its role as an intermediate in the synthesis of bioactive molecules, including analgesics, anti-inflammatory agents, and herbicides.^[2]

Chemical Structure Diagram

Caption: Chemical structure of N-(2-chloro-4-fluorophenyl)acetamide.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties is critical for handling, reaction design, and purification.

Table 1: Physicochemical Properties

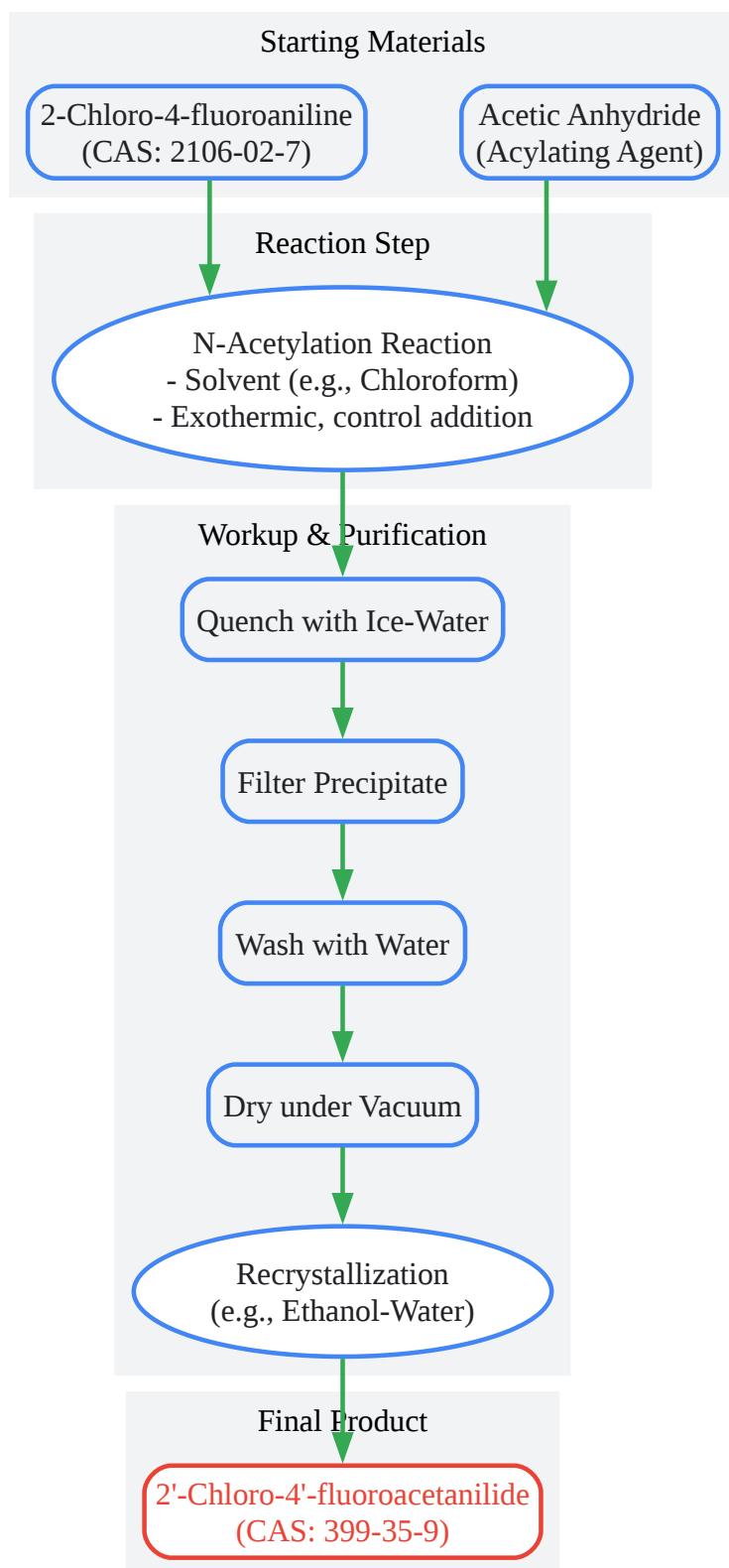
Property	Value	Source(s)
CAS Number	399-35-9	[1] [2]
Molecular Formula	C ₈ H ₇ ClFNO	[1] [2] [3]
Molecular Weight	187.60 g/mol	[1] [2]
Appearance	White to gray powder/crystal	[2]
Melting Point	117 - 120 °C	[2] [4]
Purity	≥ 98% (GC)	[2]
IUPAC Name	N-(2-chloro-4-fluorophenyl)acetamide	[1]

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of **2'-Chloro-4'-fluoroacetanilide**.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the amide proton, and the methyl protons. Data is available from sources such as PubChem, originating from Tokyo Kasei Kogyo Company, Ltd.[\[1\]](#)
- ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR by showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, and the methyl carbon.[\[1\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying functional groups. Key absorptions for the chloro-substituted acetanilide structure include N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). The presence of both chlorine and fluorine substituents will influence the fingerprint region. For the related compound 2'-Chloroacetanilide, the N-H stretch appears around 3260 cm^{-1} , the Amide I band near 1670 cm^{-1} , and the Amide II band near 1530 cm^{-1} .^[5] These values serve as a reliable reference point for interpreting the spectrum of the title compound.
- Mass Spectrometry (GC-MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation. The NIST Mass Spectrometry Data Center lists data for this compound, confirming its molecular ion peak.^[1]


Synthesis and Manufacturing

The synthesis of **2'-Chloro-4'-fluoroacetanilide** is typically achieved through well-established organic reactions. The choice of pathway often depends on the availability and cost of starting materials.

Primary Synthetic Pathway: Acylation of 2-Chloro-4-fluoroaniline

The most direct and commonly employed method is the N-acetylation of 2-chloro-4-fluoroaniline (CAS 2106-02-7). This reaction is efficient and generally proceeds with high yield.

Diagram: Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2'-Chloro-4'-fluoroacetanilide**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of halogenated acetanilides.[6]

- **Reaction Setup:** In a suitable reaction vessel equipped with a stirrer and addition funnel, dissolve 2-chloro-4-fluoroaniline (1.0 mol) in a suitable solvent such as chloroform (approx. 1 L).
- **Acylation:** Cool the solution in an ice bath. Add acetic anhydride (1.1 mol) dropwise to the stirred solution. The addition rate should be controlled to manage the exothermic nature of the reaction.
- **Reaction Completion:** After the addition is complete, allow the mixture to warm to room temperature and then reflux overnight to ensure the reaction goes to completion.
- **Workup:** Cool the reaction mixture and carefully quench it by pouring it over ice water. The product will precipitate as a solid.
- **Isolation:** Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any unreacted starting materials and byproducts.
- **Purification:** Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an ethanol-water mixture. The expected melting point of the purified product is 115-116°C.[6]

Causality Insight: The use of an excess of acetic anhydride is common to drive the reaction to completion. Refluxing provides the necessary activation energy for the reaction. The aqueous workup is essential to remove water-soluble impurities and precipitate the organic product.

Applications in Research and Development

The utility of **2'-Chloro-4'-fluoroacetanilide** stems from its identity as a versatile chemical intermediate.

- **Pharmaceutical Development:** It serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Its structure is a precursor for various

therapeutic classes, including analgesics and anti-inflammatory drugs. The halogen substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[\[7\]](#)

- Agrochemicals: In the agricultural sector, this compound is used in the formulation of modern herbicides and pesticides.[\[2\]](#) The specific halogenation pattern is often key to the biological activity and selectivity of the resulting agrochemical. For example, related N-(substituted phenyl)-2-chloroacetamides are important intermediates in herbicide synthesis.[\[8\]](#)
- Material Science: The compound is also employed in the synthesis of specialty polymers and coatings, where its structure can enhance properties like durability and resistance to environmental factors.[\[2\]](#)

Safety, Handling, and Toxicology

Adherence to safety protocols is paramount when handling **2'-Chloro-4'-fluoroacetanilide**.

Table 2: GHS Hazard Identification

Hazard Class	Classification	Precautionary Statements	Source
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.	[1] [9]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation.	[1] [9]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)	H335: May cause respiratory irritation.	[1]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[9\]](#)[\[10\]](#)
- Ventilation: Use only outdoors or in a well-ventilated area. Ensure emergency eye wash fountains and safety showers are available.[\[10\]](#)

- Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed when not in use.[2][10]
- Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

Toxicological Profile: The product is classified as causing skin and serious eye irritation and may cause respiratory irritation.[1][10] It is not classified as a carcinogen or for reproductive toxicity based on available data.[10] In case of fire, hazardous decomposition products may include nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[10][11]

Conclusion

2'-Chloro-4'-fluoroacetanilide (CAS 399-35-9) is a high-value chemical intermediate with a well-defined profile. Its utility in the synthesis of pharmaceuticals and agrochemicals is firmly established, driven by the specific reactivity conferred by its halogenated structure. This guide has provided a technical foundation covering its properties, synthesis, analysis, and safe handling, equipping researchers and developers with the necessary knowledge to effectively utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. chemimpex.com [chemimpex.com]
3. 2'-CHLORO-4'-FLUOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]
4. 399-35-9 · 2'-Chloro-4'-fluoroacetanilide · 329-28461 · 327-28462 [Detail Information] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2'-Chloro-4'-fluoroacetanilide CAS number 399-35-9]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585160#2-chloro-4-fluoroacetanilide-cas-number-399-35-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com